1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol
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Description
“1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol” is a chemical compound with the molecular weight of 289.34 . It has a solid physical form and is stored at room temperature . The IUPAC name for this compound is 1-[(1H-benzimidazol-2-ylamino)methyl]-2-naphthol .
Molecular Structure Analysis
The InChI code for “1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol” is 1S/C18H15N3O/c22-17-10-9-12-5-1-2-6-13(12)14(17)11-19-18-20-15-7-3-4-8-16(15)21-18/h1-10,22H,11H2,(H2,19,20,21) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
As mentioned earlier, “1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol” is a solid substance that is stored at room temperature . It has a molecular weight of 289.34 .
Scientific Research Applications
DNA Binding and Cytotoxicity
1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol and related compounds have been studied for their ability to bind DNA and their cytotoxic effects. For instance, benzimidazole-based Schiff base copper(II) complexes containing similar structures have shown significant in vitro cytotoxic effects against various human cancer cell lines, including lung, breast, and cervical cancers. These complexes bind DNA through an intercalative mode and exhibit a significant inhibitory effect on the proliferation of cancer cells (Paul et al., 2015).
Catalytic Applications
The Brønsted acidic ionic liquid [(CH2)3SO3HMIM][HSO4] has been found effective in synthesizing 1-(benzothiazolylamino)methyl-2-naphthols, which are structurally similar to 1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol. This process offers advantages like short reaction times and excellent yields, indicating the compound's potential in catalytic applications (Shaterian & Hosseinian, 2015).
Synthesis and Characterization
The microwave-promoted synthesis of 1-((1H-benzo[d]imidazol-2-ylamino)methyl)naphthalen-2-ols, closely related to the compound , highlights the compound's potential in chemical synthesis. This method provides advantages like short reaction time, high yield, and simple manipulation (Xue-rong, 2010).
Anticorrosive Properties
Novel synthesized benzothiazole derivatives, which are structurally related to 1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol, have demonstrated protective effects against the acidic corrosion of low carbon steel. These compounds act as anodic inhibitors and are absorbed on metal surfaces, suggesting potential applications in corrosion inhibition (Hür et al., 2011).
Antibacterial and Antifungal Activities
Novel β-naphthol Mannich bases derived from benzimidazole have been synthesized and exhibited notable antibacterial and antifungal activities. These compounds, which include similar structural components to 1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol, have also shown promising antioxidant activity (Chakkaravarthi et al., 2014).
properties
IUPAC Name |
1-[(1H-benzimidazol-2-ylamino)methyl]naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-17-10-9-12-5-1-2-6-13(12)14(17)11-19-18-20-15-7-3-4-8-16(15)21-18/h1-10,22H,11H2,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESBHTSZBYJXQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNC3=NC4=CC=CC=C4N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863595 |
Source
|
Record name | 1-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)amino]methyl}naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol |
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